molecular formula C17H16ClN3O5 B11483214 4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate

4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate

Cat. No.: B11483214
M. Wt: 377.8 g/mol
InChI Key: KCCMOQVWKODKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Methoxycarbonyl)phenyl 5-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C17H16ClN3O5/c1-24-15(22)11-2-4-12(5-3-11)26-16(23)14-13(18)10-19-17(20-14)21-6-8-25-9-7-21/h2-5,10H,6-9H2,1H3

InChI Key

KCCMOQVWKODKON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.